3-Bromo-2-phenoxypyridine
Overview
Description
3-Bromo-2-phenoxypyridine is a heterocyclic compound that belongs to the pyridine family.
Mechanism of Action
Target of Action
Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It’s worth noting that the specific targets can vary depending on the molecular structure of the compound and the biological system in which it is introduced.
Mode of Action
For instance, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine enables the facile synthesis of 1,4-dihydrobenzofuro .
Biochemical Pathways
Phenoxypyridine has been used as an active scaffold in the molecular structure of pesticides , suggesting that it may interact with biochemical pathways related to pest control.
Pharmacokinetics
The molecular structures of similar compounds have been optimized using methods such as density functional theory (dft) and hartree-fock (hf), which can provide insights into their potential pharmacokinetic properties .
Result of Action
The molecular electrostatic potential (mep) of similar compounds has been computed, which can provide insights into their potential interactions with other molecules .
Action Environment
It’s known that the properties of phenoxypyridine can differ from those of diaryl ethers , suggesting that its action may be influenced by the specific environmental context in which it is introduced.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenoxypyridine typically involves the copper-catalyzed coupling reaction of 2,4-dibromopyridine and phenol. The reaction is carried out in the presence of copper(I) iodide, N,N,N,N-tetramethylethylenediamine, and cesium carbonate in dimethyl sulfoxide at 110°C for 24 hours under an inert atmosphere . The reaction mixture is then filtered, and the product is purified using column chromatography with petroleum ether/ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reactions.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with boronic acids.
Scientific Research Applications
3-Bromo-2-phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, including pesticides, due to its bioactive properties.
Comparison with Similar Compounds
Comparison: 3-Bromo-2-phenoxypyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its bioactive properties make it a promising candidate for applications in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3-bromo-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNHWZDNVZCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312452 | |
Record name | 3-Bromo-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167991-22-1 | |
Record name | 3-Bromo-2-phenoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167991-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.